Cas no 1867453-46-0 ((3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methoxy-1,3-thiazol-5-yl)propanoic acid)
L'acido (3R)-3-{[(tert-butossi)carbonil]ammino}-3-(2-metossi-1,3-tiazol-5-il)propanoico è un composto chirale utilizzato come intermedio chiave nella sintesi di farmaci e molecole bioattive. La sua struttura combina un gruppo t-butilestere protettivo (Boc) con un nucleo tiazolico metossilato, garantendo stabilità e reattività controllata in reazioni di accoppiamento. La configurazione stereochimica (R) è cruciale per applicazioni in chimica farmaceutica, in particolare nella produzione di principi attivi otticamente puri. La presenza del gruppo carbossilico libero permette ulteriori funzionalizzazioni, rendendolo versatile per sintesi peptidiche o formazione di legami ammidici. La sua purezza ottica e la stabilità al pH fisiologico lo rendono adatto a processi industriali scalabili.
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methoxy-1,3-thiazol-5-yl)propanoic acid structure](https://it.kuujia.com/scimg/cas/1867453-46-0x500.png)
1867453-46-0 structure
Nome del prodotto:(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methoxy-1,3-thiazol-5-yl)propanoic acid
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methoxy-1,3-thiazol-5-yl)propanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1867453-46-0
- EN300-1284842
- (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methoxy-1,3-thiazol-5-yl)propanoic acid
-
- Inchi: 1S/C12H18N2O5S/c1-12(2,3)19-10(17)14-7(5-9(15)16)8-6-13-11(18-4)20-8/h6-7H,5H2,1-4H3,(H,14,17)(H,15,16)/t7-/m1/s1
- Chiave InChI: DXODDWMNCZCBOU-SSDOTTSWSA-N
- Sorrisi: S1C(=NC=C1[C@@H](CC(=O)O)NC(=O)OC(C)(C)C)OC
Proprietà calcolate
- Massa esatta: 302.09364285g/mol
- Massa monoisotopica: 302.09364285g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 20
- Conta legami ruotabili: 7
- Complessità: 358
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.3
- Superficie polare topologica: 126Ų
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methoxy-1,3-thiazol-5-yl)propanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1284842-5.0g |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methoxy-1,3-thiazol-5-yl)propanoic acid |
1867453-46-0 | 5g |
$3313.0 | 2023-05-23 | ||
Enamine | EN300-1284842-50mg |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methoxy-1,3-thiazol-5-yl)propanoic acid |
1867453-46-0 | 50mg |
$827.0 | 2023-10-01 | ||
Enamine | EN300-1284842-500mg |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methoxy-1,3-thiazol-5-yl)propanoic acid |
1867453-46-0 | 500mg |
$946.0 | 2023-10-01 | ||
Enamine | EN300-1284842-1.0g |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methoxy-1,3-thiazol-5-yl)propanoic acid |
1867453-46-0 | 1g |
$1142.0 | 2023-05-23 | ||
Enamine | EN300-1284842-10.0g |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methoxy-1,3-thiazol-5-yl)propanoic acid |
1867453-46-0 | 10g |
$4914.0 | 2023-05-23 | ||
Enamine | EN300-1284842-0.5g |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methoxy-1,3-thiazol-5-yl)propanoic acid |
1867453-46-0 | 0.5g |
$1097.0 | 2023-05-23 | ||
Enamine | EN300-1284842-2.5g |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methoxy-1,3-thiazol-5-yl)propanoic acid |
1867453-46-0 | 2.5g |
$2240.0 | 2023-05-23 | ||
Enamine | EN300-1284842-0.05g |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methoxy-1,3-thiazol-5-yl)propanoic acid |
1867453-46-0 | 0.05g |
$959.0 | 2023-05-23 | ||
Enamine | EN300-1284842-0.1g |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methoxy-1,3-thiazol-5-yl)propanoic acid |
1867453-46-0 | 0.1g |
$1005.0 | 2023-05-23 | ||
Enamine | EN300-1284842-0.25g |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methoxy-1,3-thiazol-5-yl)propanoic acid |
1867453-46-0 | 0.25g |
$1051.0 | 2023-05-23 |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methoxy-1,3-thiazol-5-yl)propanoic acid Letteratura correlata
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
1867453-46-0 ((3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methoxy-1,3-thiazol-5-yl)propanoic acid) Prodotti correlati
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
Fornitori consigliati
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
